(Fmoc-4-氨甲基)-哌啶,HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

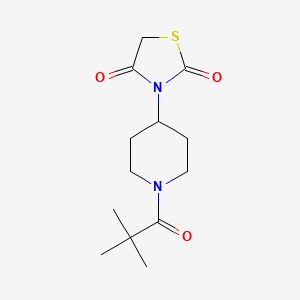

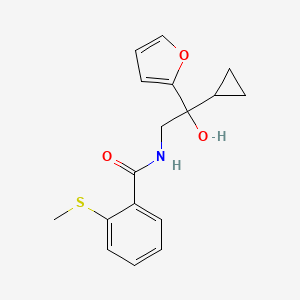

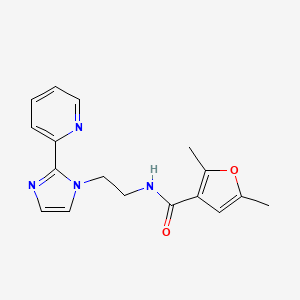

“(Fmoc-4-aminomethyl)-piperidine, HCl” is an organic compound used in a variety of scientific experiments and research. It has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times .

Molecular Structure Analysis

The molecular structure of “(Fmoc-4-aminomethyl)-piperidine, HCl” is represented by the formula O=C(NCC1CCNCC1)OCC2C3=CC=CC=C3C4=CC=CC=C42.Cl .

Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

“(Fmoc-4-aminomethyl)-piperidine, HCl” has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .

科学研究应用

非线性光学(NLO)低聚物的合成

(Fmoc-4-氨甲基)-哌啶,HCl 是非线性光学(NLO)低聚物合成中的关键物质,特别是在含有 4-二烷基氨基-4'-(烷基磺酰基)偶氮苯 NLO 生色的受保护的 ω-仲氨基羧酸单体的会聚合成中。涉及 Fmoc 基团的保护和脱保护步骤是这些低聚物顺序构建的关键,导致合成具有 NLO 特性的单体、二聚体和四聚体 (Huang 等,2000)。

肽合成

该化合物用于肽的快速连续溶液合成,例如缓激肽肽。它在脱保护步骤中的作用至关重要,在该步骤中,它通过去除 Fmoc 保护基团充当解封剂,对于在合成的肽中实现高纯度和高收率至关重要 (Beyermann 等,1990)。

Fmoc 固相肽合成

This compound 在 Fmoc 固相肽合成中至关重要,其中它用于去除 Fmoc 保护基团。与其他脱保护试剂相比,它的利用在降低毒性和改善试剂处理方面提供了优势。脱保护试剂的选择显着影响合成肽的产率、纯度和质量 (Luna 等,2016)。

肽合成的优化

在肽合成中使用 this compound 导致产生具有生物活性和均一性的肽,如二氢生长抑素,同时减少副反应并提高整体收率。它允许使用叔丁基型侧链阻断和通过轻度酸解可裂解的肽-树脂连接,从而规避了传统固相合成方法的局限性 (Chang & Meienhofer,2009)。

作用机制

未来方向

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22H,9-14H2,(H,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBVRKBJLLWDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)

![3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2643673.png)

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)